2-(2-((4-Amino-5-nitro-6-(p-tolylamino)pyrimidin-2-yl)amino)ethoxy)ethanol
Beschreibung
2-(2-((4-Amino-5-nitro-6-(p-tolylamino)pyrimidin-2-yl)amino)ethoxy)ethanol is a complex organic compound featuring a pyrimidine ring substituted with amino, nitro, and p-tolylamino groups
Eigenschaften
IUPAC Name |
2-[2-[[4-amino-6-(4-methylanilino)-5-nitropyrimidin-2-yl]amino]ethoxy]ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N6O4/c1-10-2-4-11(5-3-10)18-14-12(21(23)24)13(16)19-15(20-14)17-6-8-25-9-7-22/h2-5,22H,6-9H2,1H3,(H4,16,17,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZCMJNYKMCTJGV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=NC(=NC(=C2[N+](=O)[O-])N)NCCOCCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N6O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-((4-Amino-5-nitro-6-(p-tolylamino)pyrimidin-2-yl)amino)ethoxy)ethanol typically involves multiple steps:
Formation of the Pyrimidine Core: The pyrimidine ring is synthesized through a condensation reaction involving appropriate precursors such as β-diketones and guanidine derivatives.
Substitution Reactions: The introduction of the amino, nitro, and p-tolylamino groups is achieved through nucleophilic substitution reactions. For instance, the nitro group can be introduced via nitration using nitric acid and sulfuric acid.
Ethoxylation: The ethoxy groups are added through an ethoxylation reaction, typically using ethylene oxide under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino and p-tolylamino groups, forming corresponding oxides or hydroxylated derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The ethoxy groups can participate in nucleophilic substitution reactions, where they can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂).
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C), sodium borohydride (NaBH₄).
Substitution: Sodium ethoxide (NaOEt), potassium carbonate (K₂CO₃).
Major Products
Oxidation: Hydroxylated derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted ethoxy derivatives.
Wissenschaftliche Forschungsanwendungen
2-(2-((4-Amino-5-nitro-6-(p-tolylamino)pyrimidin-2-yl)amino)ethoxy)ethanol has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to inhibit specific enzymes involved in cell proliferation.
Biological Research: The compound is used in studies related to enzyme inhibition, particularly those enzymes involved in DNA replication and repair.
Industrial Applications: It may be used in the synthesis of more complex molecules for pharmaceuticals and agrochemicals.
Wirkmechanismus
The compound exerts its effects primarily through the inhibition of specific enzymes. The nitro and amino groups play a crucial role in binding to the active sites of these enzymes, thereby blocking their activity. This inhibition can lead to the disruption of critical biological pathways, such as DNA replication in cancer cells, leading to cell death.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Amino-5-nitro-6-(p-tolylamino)pyrimidine: Lacks the ethoxy groups but shares the core pyrimidine structure.
2-(2-((4-Amino-5-nitro-6-(phenylamino)pyrimidin-2-yl)amino)ethoxy)ethanol: Similar structure but with a phenyl group instead of a p-tolyl group.
Uniqueness
2-(2-((4-Amino-5-nitro-6-(p-tolylamino)pyrimidin-2-yl)amino)ethoxy)ethanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both ethoxy and p-tolylamino groups enhances its solubility and binding affinity to target enzymes, making it a valuable compound for research and potential therapeutic applications.
Biologische Aktivität
2-(2-((4-Amino-5-nitro-6-(p-tolylamino)pyrimidin-2-yl)amino)ethoxy)ethanol, a pyrimidine derivative, has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound is characterized by its complex structure, which includes multiple functional groups that may contribute to its biological effects.
Chemical Structure and Properties
The chemical structure of 2-(2-((4-Amino-5-nitro-6-(p-tolylamino)pyrimidin-2-yl)amino)ethoxy)ethanol can be represented as follows:
This compound features a pyrimidine ring substituted with an amino group and a nitro group, contributing to its reactivity and biological interactions.
Biological Activity Overview
Research into the biological activity of this compound suggests several potential applications:
- Antimicrobial Properties : Studies indicate that pyrimidine derivatives exhibit significant antimicrobial activity against various bacterial strains. The presence of the nitro group is often associated with enhanced antibacterial effects, making this compound a candidate for further investigation in antibiotic development.
- Anticancer Activity : Preliminary research has highlighted the potential of similar pyrimidine derivatives as anticancer agents. The mechanism of action may involve the inhibition of specific enzymes or pathways critical for cancer cell proliferation .
- Enzyme Inhibition : The compound may act as an inhibitor of topoisomerase II, an enzyme crucial in DNA replication and repair. Inhibition of this enzyme can lead to apoptosis in cancer cells, presenting a therapeutic avenue for cancer treatment .
The biological activity of 2-(2-((4-Amino-5-nitro-6-(p-tolylamino)pyrimidin-2-yl)amino)ethoxy)ethanol likely involves interactions with specific molecular targets:
- Enzyme Interaction : The compound may bind to active sites on enzymes such as topoisomerases, thereby inhibiting their function and disrupting cellular processes.
- Cellular Pathway Modulation : It may influence signaling pathways related to cell growth and apoptosis, potentially leading to reduced tumor growth or enhanced immune response against pathogens .
Study 1: Antimicrobial Activity
A study evaluating the antimicrobial efficacy of various pyrimidine derivatives found that compounds similar to 2-(2-((4-Amino-5-nitro-6-(p-tolylamino)pyrimidin-2-yl)amino)ethoxy)ethanol demonstrated significant activity against Gram-positive and Gram-negative bacteria. The results indicated a correlation between the presence of nitro groups and increased antibacterial potency.
Study 2: Anticancer Potential
In vitro studies on cancer cell lines revealed that derivatives with similar structural motifs inhibited cell proliferation effectively. The compound was tested against several cancer types, including breast and lung cancer, showing promising results in reducing cell viability at micromolar concentrations .
Data Table: Summary of Biological Activities
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
